molecular formula C12H9Cl2NO B1329690 2-(2,4-Dichlorophenoxy)aniline CAS No. 26306-64-9

2-(2,4-Dichlorophenoxy)aniline

Cat. No.: B1329690
CAS No.: 26306-64-9
M. Wt: 254.11 g/mol
InChI Key: NXXSJWHUACPWNZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)aniline is an organic compound with the chemical formula C12H9Cl2NO. It appears as a solid crystal, colorless or pale yellow, and has a distinctive smell. This compound is primarily used as an intermediate in the synthesis of insecticides, herbicides, and fungicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,4-Dichlorophenoxy)aniline involves a two-step process:

    Reaction of 2,4-dichlorophenol with anhydrous ethanol under acidic conditions: to yield 2-(2,4-dichlorophenoxy)phenol.

    Reaction of 2-(2,4-dichlorophenoxy)phenol with excess ammonia under alkaline conditions: to produce this compound.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The final product is often purified through crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 2-(2,4-Dichlorophenoxy)aniline is its role as an intermediate in the synthesis of pharmaceutical compounds. A notable process involves the catalytic hydrogenation of halogenated aromatic nitro compounds to produce this aniline derivative. Specifically, the hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene can yield this compound using noble metal catalysts such as platinum on carbon . This process is significant for developing antibacterial agents and other therapeutic compounds.

Biodegradation and Environmental Applications

Research has demonstrated the potential for microbes to biodegrade nitro aromatic compounds like this compound. For instance, a study highlighted the ability of Pseudomonas species to degrade p-nitroaniline under alkaline conditions. The strain Pseudomonas DL17 was shown to effectively metabolize p-nitroaniline, indicating that similar microbial processes could be applied to this compound for bioremediation purposes . This application is crucial in addressing contamination issues associated with nitro aromatic compounds in industrial waste.

Chemical Properties and Toxicology

Understanding the chemical properties and toxicity of this compound is essential for assessing its safety and environmental impact. The compound has been classified as harmful if swallowed and can cause skin irritation . This toxicity profile necessitates careful handling and consideration when exploring its applications in various fields.

Case Study: Microbial Biodegradation

A study investigated the degradation of p-nitroaniline by Pseudomonas DL17, which adapted to high concentrations of the compound and demonstrated significant degradation capabilities. The results indicated that after 48 hours at optimal conditions (pH 9.0), the strain achieved complete degradation of p-nitroaniline at concentrations up to 500 mg/L . This finding suggests that similar microbial strategies could be employed for the bioremediation of environments contaminated with this compound.

Case Study: Synthesis Processes

In another research context, a novel method was developed for synthesizing 5-chloro-2-(2,4-dichlorophenoxy)aniline via catalytic transfer hydrogenation followed by gaseous hydrogenation. This method optimized yield and purity while minimizing side reactions . Such advancements in synthesis techniques are vital for improving the efficiency of producing pharmaceutical intermediates.

Summary Table: Applications of this compound

Application AreaDescription
Pharmaceutical SynthesisUsed as an intermediate for synthesizing antibacterial agents and other drugs
Environmental BioremediationPotential for biodegradation by specific microbial strains to mitigate environmental contamination
ToxicologyClassified as harmful; requires careful handling due to potential health risks

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. It can mimic natural auxins, leading to abnormal growth and senescence in plants. This compound affects the auxin receptors and transport carriers, disrupting normal plant growth processes .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenoxy)acetic acid
  • 2,4-Dichlorophenol
  • 2,4-Dichloroaniline

Comparison:

Biological Activity

2-(2,4-Dichlorophenoxy)aniline, also known as 2,4-Dichloroaniline, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including agriculture, medicine, and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Structure and Properties

The chemical structure of this compound is characterized by a dichlorophenoxy group attached to an aniline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The primary mechanism of action for this compound involves its ability to mimic natural auxins, which are plant hormones that regulate growth and development. By interacting with auxin receptors and transport mechanisms, the compound can disrupt normal physiological processes in plants, leading to abnormal growth patterns. This property has been exploited in agricultural applications as a herbicide.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, derivatives of this compound have shown significant inhibition against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives against Mycobacterium species were reported as follows:

CompoundMIC (mg/L)Target Organism
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide7.81M. tuberculosis H37Ra
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide15.625M. aurum
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide31.25M. smegmatis

These findings suggest that structural modifications can enhance the antimicrobial efficacy of the base compound .

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to hepatotoxicity and nephrotoxicity in animal models. In chronic exposure studies with rodents, significant increases in liver weight and alterations in enzyme activity were observed . Key findings include:

  • Hepatic Enzyme Induction : Increased levels of cytochrome P450 enzymes were noted after administration of high doses.
  • Kidney Toxicity : Alterations in kidney function were observed alongside increased organic acid transport mechanisms .

Developmental and Reproductive Toxicity

Research indicates potential developmental toxicity associated with this compound. In multigeneration studies involving rodent models, perinatal toxicity manifested as growth retardation and increased mortality rates at higher doses . Notable effects included:

  • Embryotoxicity : Significant increases in fetal resorption rates were reported.
  • Malformations : Instances of cleft palate and skeletal deformities were documented at elevated exposure levels .

Case Studies

  • Hepatic Effects Study : A study investigated the effects of 80 mg/kg/day of this compound on Wistar rats over a period of four weeks. Results showed significant liver enlargement and increased activity of hepatic enzymes indicative of liver stress .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of various phenoxy compounds, derivatives of this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXSJWHUACPWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180920
Record name 2-(2,4-Dichlorophenoxy)aniline
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Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26306-64-9
Record name 2-(2,4-Dichlorophenoxy)aniline
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Record name 2-(2,4-Dichlorophenoxy)aniline
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Record name 2-(2,4-Dichlorophenoxy)aniline
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Record name 2-(2,4-dichlorophenoxy)aniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dichloro-1-(2-nitro-phenoxy)-benzene (3.5 g, 12.32 mmol) in ethyl acetate (60 mL) stannous chloride dihydrate (13.89 g, 61.6 mmol) was added and the mixture was refluxed for 2 h before it was quenched with saturated sodium hydrogencarbonate solution (192 mL). The organic phase was separated and the aqueous phase was washed several times with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo to yield 3.1 g (99%) of the title compound as a yellowish oil: MS (EI) 255.2 (MH+).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a refluxing mixture of iron powder (2.68 g, 48.4 mmol) and ammonium chloride (323 mg, 6.05 mmol) in ethanol (45 mL) and water (8 mL) was added 1-(2,4-dichlorophenoxy)-2-nitrobenzene (AMR01025, 2.5 g, 8.8 mmol) and the resulting mixture was stirred at reflux for 2 h. After removal of the solvent, the residue was diluted in aqueous sodium hydrogen carbonate (40 mL) and extracted with DCM (3×20 mL). The organic layer was dried (MgSO4), filtered and evaporated to give 2-(2,4-dichlorophenoxy)phenylamine (2.01 g, 90%) as a colorless oil which was used in the next step without further purification. Rf: 0.56 (DCM) 1H NMR (400 MHz, CDCl3) δ 3.85 (2H, br s, NH2), 6.75 (1H, m, ArH), 6.84 (1H, d, J=8.8 Hz, ArH), 6.84 (1H, dd, ArH), 6.87 (1H, dd, J=7.6, 1.6 Hz, ArH), 7.04 (1H, m, ArH), 7.17 (1H, dd, J=8.8, 2.4 Hz, ArH) and 7.49 (1H, d, J=2.4 Hz, ArH).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
323 mg
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.68 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,4-Dichloro-1-(2-nitro-phenoxy)-benzene (HVB01093, 3.7 g, 12 mmol) was added to a refluxing solution of EtOH (55 ml), water (5.5 ml), iron powder (3.7 g, 66 mmol) and ammonium chloride (0.45 g, 8.4 mmol), and stirred at reflux for 4 h. The resulting solution was filtered and evaporated in-vacuo. NaHCO3 was added and extracted with DCM, organic layers dried over MgSO4 and evaporated to dryness. 2.98 g, 96%, Rf. 0.60 (DCM), LCMS tr=4.63 min (50% MeOH and 50% water at 0.5 ml/min), m/z M+H 254.27, 256.29, HPLC tr=2.51 min (Isocratic 90% acetonitrile and 10% water at 1.0 ml/min), 96%, 1HNMR (CDCl3, 270 MHz) δ 3.82 (1H, s, NH), 6.71 (1H, td, J=1.5, 7.6 Hz, ArH), 6.79 (1H, d, J=8.7 Hz, ArH), 6.81 (2H, m, ArH), 7.00 (1H, m, ArH), 7.12 (1H, dd, J=2.5, 8.7 Hz, ArH), 7.44 (1H, d, J=2.5 Hz, ArH),
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
catalyst
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the selective reduction process described in the research paper?

A1: The research paper describes a novel process for the selective reduction of halonitroarenes, specifically highlighting the synthesis of 2-(2,4-Dichlorophenoxy)aniline. [] The significance lies in the ability to reduce the nitro group to an amine without affecting other sensitive functional groups present in the molecule, namely the chlorine atoms and the ether linkage. This selective reduction is crucial because traditional methods often lead to undesired side reactions, such as the cleavage of C-Cl bonds (hydrogenolysis), resulting in a lower purity of the desired amine product. The researchers achieve this selectivity by utilizing platinum catalysts and ammonium formate. Ammonium formate plays a dual role: it acts as a hydrogen source for the reduction and as an additive that controls the hydrogenolysis side reactions. This controlled environment ensures a higher yield and purity of this compound, which is a valuable intermediate in the synthesis of antibacterial compounds.

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